

Solubility and physical properties of 2-Methoxy-6-(methylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-(methylamino)pyridine

Cat. No.: B1365518

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Physical Properties of **2-Methoxy-6-(methylamino)pyridine**

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of **2-Methoxy-6-(methylamino)pyridine**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies to ensure both scientific accuracy and experimental reproducibility.

Introduction to 2-Methoxy-6-(methylamino)pyridine

2-Methoxy-6-(methylamino)pyridine (CAS No. 88569-83-9) is a substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with a methoxy group and a methylamino group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process scale-up, purification, and formulation.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and industrial settings. The data presented below has been consolidated from various chemical data sources to provide a reliable reference point for experimental planning.

Property	Value	Source(s)
CAS Number	88569-83-9	[1] [2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1] [3]
Molecular Weight	138.17 g/mol	[1] [3]
Appearance	Colorless to light orange/yellow clear liquid	[1] [4]
Predicted Boiling Point	231.5 ± 25.0 °C	[1] [2] [5]
Density	~1.09 g/cm ³	[1] [2] [5]
Predicted Refractive Index	~1.5595	[1] [2] [5]
Predicted pKa	5.04 ± 0.10	[1] [2] [5]

Note: Some properties, such as boiling point and pKa, are predicted values derived from computational models and should be confirmed experimentally for critical applications.

Section 2: Solubility Profile

The solubility of **2-Methoxy-6-(methylamino)pyridine** is dictated by its molecular structure. The pyridine nitrogen, the amino group, and the methoxy oxygen atom can all act as hydrogen bond acceptors, while the N-H bond of the methylamino group can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule. However, the aromatic ring and methyl groups contribute non-polar character. This duality suggests that its solubility will be dependent on the nature of the solvent.

The predicted pKa of ~5.04 indicates that it is a weak base.[\[1\]](#)[\[2\]](#) Therefore, its solubility in aqueous solutions is expected to increase significantly under acidic conditions (pH < 5) due to the formation of the more polar protonated pyridinium salt.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Aqueous	Water	Slightly Soluble	The presence of polar N and O atoms allows for some hydrogen bonding with water, but this is limited by the non-polar hydrocarbon components. [6]
5% Hydrochloric Acid	Soluble		As a weak base, the compound will be protonated to form a water-soluble salt.
5% Sodium Hydroxide	Likely Insoluble		The compound is not acidic and will not be deprotonated to form a salt.
Polar Aprotic	Acetone, Acetonitrile	Likely Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
Polar Protic	Methanol, Ethanol	Likely Soluble	The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, facilitating dissolution.
Non-Polar	Hexane, Toluene	Likely Sparingly Soluble to Insoluble	The overall polarity of the molecule is likely too high for significant miscibility with non-polar hydrocarbon solvents, following the

"like dissolves like" principle.^[7]

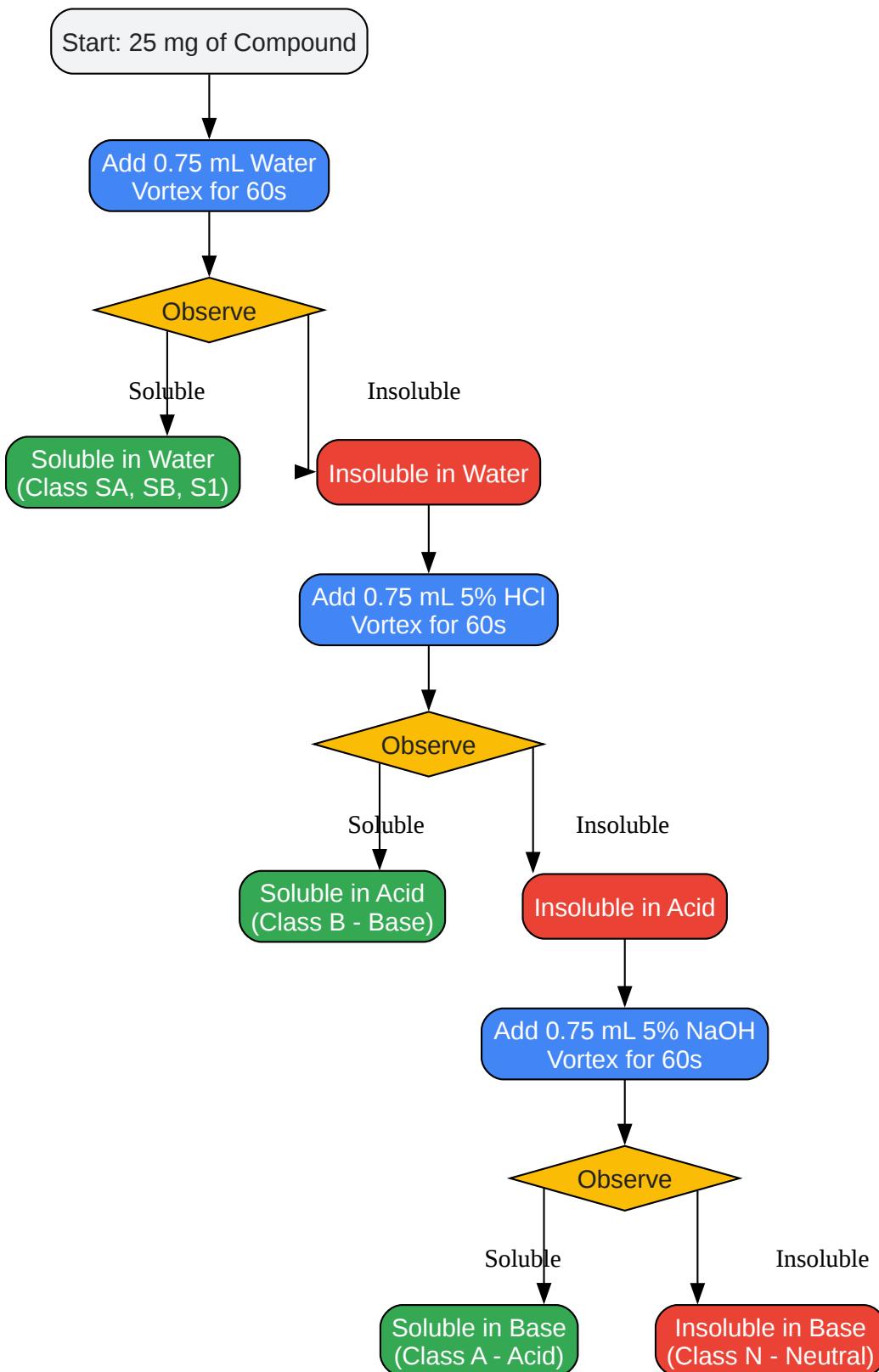
Section 3: Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for solubility assessment is essential. The following method provides a systematic approach for the semi-quantitative determination of solubility.

Objective: To determine the solubility of **2-Methoxy-6-(methylamino)pyridine** in a range of solvents at ambient temperature.

Materials:

- **2-Methoxy-6-(methylamino)pyridine**
- Selected solvents (e.g., Water, 5% HCl, Methanol, Acetone, Toluene, Hexane)
- Small test tubes (e.g., 13x100 mm)
- Graduated cylinder or calibrated pipettes
- Analytical balance
- Spatula
- Vortex mixer


Methodology:

- Preparation: Accurately weigh approximately 25 mg of **2-Methoxy-6-(methylamino)pyridine** and place it into a clean, dry test tube. The use of a consistent, accurately measured mass is critical for comparing results across different solvents.^[8]
- Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.^[8] This creates a standardized solute-to-solvent ratio of approximately 33 mg/mL.

- Agitation: Vigorously shake or vortex the test tube for 60 seconds.[7] This duration is typically sufficient to overcome kinetic barriers to dissolution for readily soluble compounds.
- Observation: Allow the mixture to stand for 30 seconds and observe the solution against a well-lit, contrasting background.
 - Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.[7]
 - Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve at all, or only a negligible amount does.[7]
- Record Results: Meticulously record the observations for each solvent tested. For aqueous acid or base tests, note any reactions such as effervescence or color change.[9]
- Confirmation (for Acid/Base Tests): For a sample that dissolves in 5% HCl, the addition of a base (e.g., 5% NaOH) to neutralize the solution should cause the original water-insoluble compound to precipitate, confirming that dissolution was due to salt formation.[9]

Section 4: Visualization of Experimental Workflow

The logical progression of a comprehensive solubility analysis can be visualized to clarify the decision-making process.

[Click to download full resolution via product page](#)

Caption: A flowchart for systematic solubility classification.

Section 5: Safety and Handling

Proper handling of **2-Methoxy-6-(methylamino)pyridine** is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

- Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11]
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety glasses or goggles.
 - A lab coat to prevent skin contact.[10]
- Handling:
 - Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[10][11]
 - Wash hands thoroughly after handling.[10]
 - Avoid contact with skin, eyes, and clothing.[11]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
 - For long-term stability, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at temperatures below -20°C.[1][2]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

- Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[\[10\]](#)
- Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[\[10\]](#)

Conclusion

2-Methoxy-6-(methylamino)pyridine is a liquid organic compound with weak basic properties. Its physicochemical profile, including a molecular weight of 138.17 g/mol and a predicted boiling point of 231.5 °C, defines its physical behavior. The molecule's structure suggests solubility in dilute acids and polar organic solvents, with limited solubility in water and non-polar solvents. Adherence to the outlined experimental protocols and safety guidelines is crucial for the successful and safe application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 88569-83-9 CAS MSDS (2-Methoxy-6-(methylamino)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-6-(methylamino)pyridine | 88569-83-9 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]

- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Solubility and physical properties of 2-Methoxy-6-(methylamino)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365518#solubility-and-physical-properties-of-2-methoxy-6-methylamino-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com